molecular formula C12H12F4O3 B14027317 Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate

Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate

Cat. No.: B14027317
M. Wt: 280.21 g/mol
InChI Key: FXXHREJZDPAJLW-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl group at position 5, a fluoro substituent at position 2, and an isopropoxy group at position 3. Its structural complexity, combining electron-withdrawing (fluoro, trifluoromethyl) and sterically bulky (isopropoxy) groups, makes it a candidate for studies in medicinal chemistry or advanced material science.

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

methyl 2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H12F4O3/c1-6(2)19-9-5-7(12(14,15)16)4-8(10(9)13)11(17)18-3/h4-6H,1-3H3

InChI Key

FXXHREJZDPAJLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1F)C(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization of a Pre-Substituted Benzene Core

  • Starting Material : 3-Hydroxy-5-(trifluoromethyl)benzoic acid.
  • Isopropoxy Introduction :
    • Alkylation of the phenolic -OH group with isopropyl bromide in the presence of a base (e.g., K₂CO₃).
    • Reaction :

      $$

      \text{3-HO-C}6\text{H}3-5-CF3\text{CO}2\text{H} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{Base}} \text{3-OiPr-C}6\text{H}3-5-CF3\text{CO}2\text{H}

      $$
  • Fluorination at Position 2 :
    • Directed ortho-metalation (e.g., LDA/THF) followed by electrophilic fluorination (NFSI or Selectfluor).
  • Esterification :
    • Treatment with methanol and H₂SO₄ to form the methyl ester.

Route 2: Trifluoromethylation via Cross-Coupling

  • Starting Material : Methyl 2-fluoro-3-isopropoxybenzoate.
  • Trifluoromethyl Introduction :
    • Palladium-catalyzed coupling with CF₃Cu or CF₃SiMe₃ under Ullmann conditions.
    • Reaction :

      $$

      \text{Methyl 2-F-3-OiPr-C}6\text{H}3\text{CO}2\text{Me} + \text{CF}3\text{Cu} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

      $$

Critical Reaction Parameters

Step Conditions Yield Optimization Tips
Isopropoxyation K₂CO₃, DMF, 80°C, 12h Use anhydrous solvents to avoid hydrolysis.
Fluorination LDA, THF, -78°C; NFSI, 0°C → RT Maintain strict temperature control.
Esterification H₂SO₄, MeOH, reflux, 6h Excess methanol drives equilibrium.

Challenges and Mitigation

  • Regioselectivity : Competing substitution during fluorination may require protective group strategies.
  • Trifluoromethyl Stability : CF₃ groups are prone to hydrolysis; use inert atmospheres.
  • Purification : Chromatography or recrystallization (hexane/EtOAc) is critical for isolating the final ester.

Validation of Hypothetical Routes

While the provided sources focus on analogs (e.g., describes methyl 2-fluoro-3-(trifluoromethyl)benzoate), the absence of the isopropoxy group necessitates adaptation of known protocols. For instance:

  • Patent CN103012122A demonstrates lithiation and carboxylation for trifluoromethylbenzoic acids, which could be modified to introduce isopropoxy groups.
  • Patent CN103221391A highlights cross-coupling methods applicable to trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylic acids, depending on the specific reaction and conditions .

Scientific Research Applications

Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The isopropoxy and trifluoromethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and commercial attributes of the target compound with analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight CAS RN Availability (as of 2025) Reference ID
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate C12H12F4O3 2-F, 3-OCH(CH3)2, 5-CF3 280.22 Not provided Discontinued
Methyl 2-fluoro-5-(trifluoromethyl)benzoate C9H6F4O2 2-F, 5-CF3 222.13 556112-92-6 Available (5g: ¥10,500)
Methyl 4-fluoro-3-(trifluoromethyl)benzoate C9H6F4O2 4-F, 3-CF3 222.13 176694-36-3 Available (5g: ¥10,500)
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate C10H7ClF4O2 2-Cl, 5-F, 3-CF3, ethyl ester 270.61 1805457-70-8 Available (Parchem)
Methyl 2-methoxy-5-(trifluoromethyl)benzoate C10H9F3O3 2-OCH3, 5-CF3 234.17 177174-47-9 Similarity score: 0.94

Key Differences and Implications

Substituent Position Effects: The 2-fluoro-5-trifluoromethyl configuration in Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) lacks the 3-isopropoxy group present in the target compound. Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3) places the fluoro and trifluoromethyl groups in adjacent positions (3 and 4), which may alter electronic effects (e.g., resonance stabilization) compared to the target compound’s para-substituted trifluoromethyl group .

Functional Group Variations :

  • Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8) replaces the methyl ester with an ethyl group and substitutes chlorine for isopropoxy. Chlorine’s stronger electron-withdrawing nature increases electrophilicity, while the ethyl ester may improve metabolic stability in biological systems .
  • Methyl 2-methoxy-5-(trifluoromethyl)benzoate (CAS 177174-47-9) substitutes methoxy for isopropoxy, reducing steric bulk. This could enhance solubility in polar solvents but diminish lipid membrane permeability .

However, this group may improve binding specificity in drug-receptor interactions . The trifluoromethyl group at position 5 in all analogs enhances electron-withdrawing effects, stabilizing negative charges and influencing acidity (pKa) of the benzoate ester .

Biological Activity

Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate (CAS No. 2586126-15-8) is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and an isopropoxy moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups, which are known to enhance the biological activity of various pharmaceuticals. The presence of this group in this compound suggests potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study investigating similar compounds found that derivatives with trifluoromethyl substitutions exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimal inhibitory concentrations (MICs) in the low nanomolar range against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus<0.03125
Compound BK. pneumoniae1–4

Cytotoxicity and Safety Profile

The cytotoxicity profile of this compound has not been extensively studied; however, related compounds with similar structures have shown acceptable safety margins in preclinical toxicity assessments. The dual inhibition mechanism observed in analogous compounds indicates a potential for lower toxicity while maintaining efficacy .

The biological activity of this compound may involve inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Compounds that inhibit these enzymes can disrupt bacterial cell division and lead to cell death, making them valuable as antibacterial agents .

Summary of Findings

  • Antibacterial Activity : Potential efficacy against resistant bacterial strains.
  • Safety Profile : Preliminary data suggest a favorable toxicity profile.
  • Mechanism : Likely involves inhibition of topoisomerases.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. In vivo studies and clinical trials will be crucial to establish its therapeutic potential and safety in humans.

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